molecular formula C11H19N3 B3200181 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile CAS No. 1017434-16-0

1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile

Cat. No.: B3200181
CAS No.: 1017434-16-0
M. Wt: 193.29 g/mol
InChI Key: MXFFGOWVPWSZSL-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile ( 1017434-16-0) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This nitrile-functionalized piperidine derivative is designed for research and development applications, particularly as a building block in medicinal chemistry and drug discovery . Its structure, featuring both piperidine and pyrrolidine rings, is characteristic of scaffolds used to create molecules that interact with biological targets . As a versatile intermediate, it can be utilized in the synthesis of more complex compounds for screening and pharmacological evaluation. This product is offered with a purity of 95% or greater . This product is For Research & Development Purposes Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Customers are responsible for ensuring adherence to all applicable government regulations and for conducting all necessary safety assessments before use .

Properties

IUPAC Name

1-methyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-13-8-4-11(10-12,5-9-13)14-6-2-3-7-14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFGOWVPWSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile typically involves the construction of the piperidine ring followed by the introduction of the pyrrolidine and nitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-piperidone with pyrrolidine in the presence of a suitable base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Piperidine-4-carbonitrile derivatives differ primarily in their substituents at the 1- and 4-positions. Key analogs include:

Compound Name Substituents (1- and 4-positions) Molecular Formula Molecular Weight Key Applications/Findings
1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile (Target) Methyl, pyrrolidinyl C₁₁H₁₈N₄ 206.29 (calc) Hypothesized CNS activity
1-Benzyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile Benzyl, pyrrolidinyl C₁₇H₂₃N₃ 269.39 Unspecified (structural analog)
1-Methyl-4-(4-methylphenylamino)piperidine-4-carbonitrile (43a) Methyl, 4-methylphenylamino C₁₄H₂₀N₃ 230.33 Androgen receptor antagonist (63% yield)
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile (4) Trifluoromethylphenyl C₁₃H₁₃F₃N₂ 266.25 Nickel-catalyzed cross-coupling (88% yield)
1-Picolinoylpiperidine-4-carbonitrile (24) Picolinoyl C₁₂H₁₃N₃O 215.25 Synthetic intermediate (68% yield)

SAR Insights

  • Pyrrolidinyl vs. Aryl Groups : Pyrrolidinyl substituents (target compound, ) may improve solubility in polar solvents compared to aromatic groups (e.g., phenyl in ).
  • Methyl vs.

Biological Activity

1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile, a compound with the chemical formula C11_{11}H19_{19}N3_3, is a piperidine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique structure which may contribute to various pharmacological effects, including neuropharmacological and anticancer activities.

Biological Activity Overview

Research has indicated that 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile exhibits several biological activities, primarily in the fields of neuropharmacology and oncology. Below is a summary of its biological activities based on recent studies.

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly in the context of dopamine and norepinephrine transporters. Selective inhibition of these transporters could suggest potential applications in treating disorders such as depression and anxiety.

Anticancer Activity

Recent studies have explored the anticancer properties of piperidine derivatives, including 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile. The following table summarizes findings from various studies regarding its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)12.5Induces apoptosis via mitochondrial pathway
HCT-116 (Colon)15.0Cell cycle arrest at G2/M phase
MCF-7 (Breast)10.0Inhibits tubulin polymerization

Study 1: Anticancer Efficacy

A study conducted on various piperidine derivatives, including 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile, demonstrated significant cytotoxic effects across multiple cancer cell lines. The most potent derivatives were found to induce cell cycle arrest and inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutic agents like paclitaxel .

Study 2: Neurotransmitter Interaction

Another research effort focused on the interaction of this compound with dopamine and norepinephrine transporters. The results indicated that it acts as a selective inhibitor with minimal effects on serotonin transport, which could lead to fewer side effects compared to traditional antidepressants .

Structure-Activity Relationship (SAR)

The biological activity of 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile can be attributed to specific structural features:

  • Piperidine Ring : Essential for interaction with neurotransmitter receptors.
  • Pyrrolidine Substitution : Enhances lipophilicity, facilitating better membrane permeability.
  • Carbonitrile Group : May contribute to the binding affinity towards target proteins.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing axial vs. equatorial nitrile groups) .
  • Mass Spectrometry (GC-MS/LC-MS) : High-resolution MS to verify molecular weight and detect impurities .
  • X-ray Crystallography : For unambiguous determination of crystal structure and hydrogen-bonding interactions .

What strategies are effective in elucidating the metabolic pathways of this compound in preclinical models?

Q. Advanced Research Focus

  • Radiolabeling : Introduce ¹⁴C or ³H isotopes at the nitrile or methyl group to track metabolic fate via autoradiography .
  • LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations .
  • In vitro assays : Use CYP450 isoform-specific inhibitors to pinpoint enzymes responsible for metabolic clearance .

How does the presence of both nitrile and pyrrolidine groups influence the compound’s reactivity and pharmacological profile?

Q. Basic Research Focus

  • Nitrile reactivity : The electron-withdrawing nitrile group enhances electrophilicity at the 4-position, enabling nucleophilic substitutions (e.g., conversion to amines via LiAlH₄ reduction) .
  • Pyrrolidine effects : The pyrrolidine moiety contributes to lipophilicity and membrane permeability, potentially improving blood-brain barrier penetration .
  • Synergistic interactions : Dual functionalization may enable dual-target engagement (e.g., kinase inhibition paired with nitric oxide modulation) .

What computational methods are suitable for predicting the binding modes of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against target proteins (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • QSAR modeling : Corrogate substituent effects (e.g., nitrile vs. carboxylate) with bioactivity data to guide lead optimization .

How can researchers mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced Research Focus

  • Process chemistry : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Implement continuous-flow reactors to improve yield and reduce purification steps for intermediates .
  • Quality-by-Design (QbD) : Use Design of Experiments (DoE) to identify critical process parameters (e.g., temperature gradients during cyanation) .

What are the best practices for evaluating the selectivity of this compound against off-target proteins?

Q. Advanced Research Focus

  • Proteome-wide profiling : Utilize thermal shift assays (TSA) or affinity-based chemoproteomics to assess off-target binding .
  • Cellular phenotypic screening : Compare transcriptomic responses (RNA-seq) between compound-treated and knockout models .
  • Structural analogs : Synthesize and test derivatives lacking the pyrrolidine group to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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